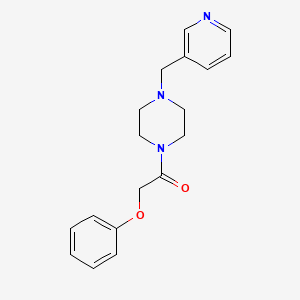![molecular formula C16H14N2S B5866296 3-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]pyridine](/img/structure/B5866296.png)
3-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]pyridine, also known as DMTP, is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have various biochemical and physiological effects, which make it a promising candidate for further research.
作用機序
The mechanism of action of 3-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]pyridine involves its binding to the α7 nicotinic acetylcholine receptor, which leads to the activation of various signaling pathways. This results in the modulation of neurotransmitter release and the regulation of neuronal excitability.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to enhance cognitive function and memory in animal models, and to have neuroprotective effects against oxidative stress and inflammation. This compound has also been found to have anti-inflammatory effects and to modulate the immune response.
実験室実験の利点と制限
The advantages of using 3-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]pyridine in lab experiments include its high affinity for the α7 nicotinic acetylcholine receptor, its potential therapeutic applications, and its ability to modulate various signaling pathways. However, there are also limitations to using this compound, such as its potential toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
There are many future directions for research on 3-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]pyridine. One area of focus could be the development of this compound as a therapeutic agent for neurological disorders. Another area of interest could be the exploration of this compound's potential as a modulator of the immune response. Further research is also needed to fully understand the mechanism of action of this compound and its potential toxicity.
合成法
The synthesis of 3-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]pyridine involves the reaction of 2,5-dimethylphenyl isothiocyanate with 2-amino-3-picoline in the presence of a base. The resulting product is this compound, which can be purified using column chromatography.
科学的研究の応用
3-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]pyridine has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to have a high affinity for the α7 nicotinic acetylcholine receptor, which is involved in various neurological processes. This compound has also been found to have potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and schizophrenia.
特性
IUPAC Name |
4-(2,5-dimethylphenyl)-2-pyridin-3-yl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2S/c1-11-5-6-12(2)14(8-11)15-10-19-16(18-15)13-4-3-7-17-9-13/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIYVXAOHVGQLSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CSC(=N2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
9.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49641817 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

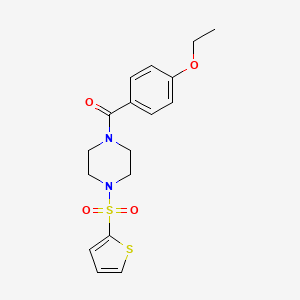
![N'-[1-(4-nitrophenyl)ethylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5866221.png)

![3-[2-(4-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethyl-1-propanamine](/img/structure/B5866229.png)

![2-[(2-ethoxybenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5866241.png)
![7,8-dimethoxy-5-methyl-1-phenylisoxazolo[5,4-c]isoquinoline](/img/structure/B5866246.png)
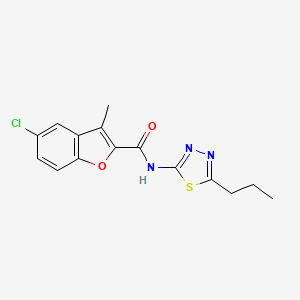
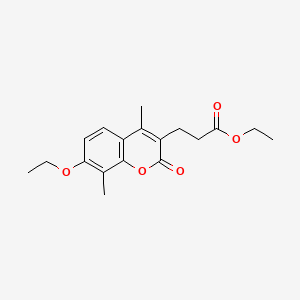
![7-[(2,4-dichlorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5866264.png)
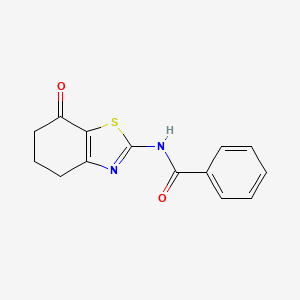
![2-{[3-(4-tert-butylphenyl)acryloyl]amino}benzamide](/img/structure/B5866278.png)
![methyl 4-methyl-2-{[3-(4-methylphenyl)acryloyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B5866285.png)
